molecular formula C15H14N2O B2905394 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine CAS No. 202202-62-8

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2905394
CAS No.: 202202-62-8
M. Wt: 238.29
InChI Key: BWAXYFPYNGSSKF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure substituted with a 4-ethoxyphenyl group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Scientific Research Applications

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazards information for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been shown to target essential, conserved cellular processes .

Mode of Action

Related imidazo[1,2-a]pyridines have been shown to cause reactive oxygen species (ros)-induced oxidative damage . This suggests that our compound might interact with its targets to induce oxidative stress, leading to cellular damage.

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines can affect mitochondrial functions and cause nuclear dna damage . This implies that our compound might interfere with energy production and genetic material in cells, affecting various downstream processes.

Result of Action

Related imidazo[1,2-a]pyridines have been shown to inhibit the growth of certain organisms in a dose-dependent manner . This suggests that our compound might have similar inhibitory effects.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been found to have potent anticancer activity . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,2-a]pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have been found to have long-lasting inhibitory effects on certain parasites in vitro .

Dosage Effects in Animal Models

The effects of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine at different dosages in animal models have not been reported. Some imidazo[1,2-a]pyridine derivatives have shown potent activity against certain parasites in vitro .

Metabolic Pathways

Imidazo[1,2-a]pyridines can be synthesized through various strategies, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Transport and Distribution

Some imidazo[1,2-a]pyridine derivatives have been found to have potent activity against certain parasites, suggesting that they can be transported into cells and exert their effects .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have been found to have potent activity against certain parasites, suggesting that they can localize to specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-ethoxybenzaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets compared to other derivatives .

Properties

IUPAC Name

2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAXYFPYNGSSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323639
Record name 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

202202-62-8
Record name 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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